molecular formula C11H12ClFN2 B2361551 [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287341-03-9

[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No.: B2361551
CAS No.: 2287341-03-9
M. Wt: 226.68
InChI Key: GNMBWUXDPKCMIC-UHFFFAOYSA-N
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Description

[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[111]pentanyl]hydrazine is a chemical compound characterized by its unique bicyclo[111]pentane structure, which is a highly strained and rigid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+1] cycloaddition reaction involving a suitable diene and a carbene precursor.

    Introduction of the phenyl group: The phenyl group with chloro and fluoro substituents can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Hydrazine formation: The final step involves the reaction of the intermediate with hydrazine hydrate under controlled conditions to form the desired hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form azo compounds or nitrogen oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is used as a building block for the synthesis of more complex molecules. Its rigid bicyclo[1.1.1]pentane core provides unique steric and electronic properties that can be exploited in the design of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The presence of the hydrazine group allows for the formation of various bioactive derivatives that can interact with biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves its interaction with molecular targets through the hydrazine moiety. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]amine: Similar structure but with an amine group instead of hydrazine.

    [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol: Contains a hydroxyl group instead of hydrazine.

    [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]carboxylic acid: Features a carboxylic acid group.

Uniqueness

The uniqueness of [3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine lies in its combination of the bicyclo[1.1.1]pentane core with the hydrazine group. This combination provides distinct steric and electronic properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-(4-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFN2/c12-8-2-1-7(3-9(8)13)10-4-11(5-10,6-10)15-14/h1-3,15H,4-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMBWUXDPKCMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)NN)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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